molecular formula C15H30O2Sn B076294 Tributyltin acrylate CAS No. 13331-52-7

Tributyltin acrylate

Cat. No.: B076294
CAS No.: 13331-52-7
M. Wt: 361.1 g/mol
InChI Key: YSUXTNDMKYYZPR-UHFFFAOYSA-M
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Description

Tributyltin acrylate is an organotin compound that has been widely used in marine antifouling paints to prevent the growth of marine organisms on ship hulls and other submerged surfaces. It is known for its effectiveness in inhibiting biofouling, which improves the performance and durability of marine vessels. due to its environmental toxicity, its use has been restricted in many countries.

Mechanism of Action

Target of Action

Tributyltin acrylate primarily targets the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha . These receptors play a crucial role in the regulation of gene expression, and their activation or inhibition can lead to significant changes in cellular function .

Mode of Action

The compound interacts with its targets by binding to these receptors, leading to alterations in their activity . This interaction with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers, is considered the primary endocrine mechanism of action .

Biochemical Pathways

The activation or inhibition of the Nuclear receptor coactivator 2 and the Retinoic acid receptor RXR-alpha by this compound can affect a range of reproductive, developmental, and metabolic pathways at the organism level . This includes alterations in steroid hormone biosynthesis and retinol metabolism .

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its impact on multiple biochemical pathways. It has been recognized as an endocrine-disrupting chemical (EDC) that can alter a range of reproductive, developmental, and metabolic pathways . In addition, it has been shown to induce responses at very low concentrations in certain species .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s effects can vary depending on the species and their specific sensitivities . Moreover, the compound’s concentration in the environment, which can be influenced by factors such as water exposure and whole-body burden, can also affect its action .

Biochemical Analysis

Biochemical Properties

Tributyltin acrylate interacts with various enzymes, proteins, and other biomolecules. Its primary endocrine mechanism of action involves interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers . These interactions alter a range of reproductive, developmental, and metabolic pathways at the organism level .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to increase glucose-stimulated insulin secretion and intracellular Ca2+ in β-cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through interactions with the nuclear retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ), and their heterodimers .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that low/noncytotoxic doses of this compound induce insulin dysregulation and disturb glucose homeostasis . This may be mediated through the estrogen receptor-regulated and/or oxidative stress-related signaling pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, small doses of this compound (100 and 500 ng/kg/bw/day for 15 days) modified the vascular reactivity in aorta, mesenteric and coronary arteries followed by smooth muscle cell atrophy, increased collagen deposition and fibrin accumulation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized sequentially by cytochrome P450 (CYP450) enzymes to dibutyl- and monobutyltin . This interaction with enzymes and cofactors can also lead to effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is a membrane active substance and its action seems to depend on the lipophilicity of the organotin compounds . As a result, this compound crosses the cell membrane and damages the endothelium and the smooth muscle cells .

Subcellular Localization

It is known that this compound can cross the cell membrane, suggesting that it may localize within various cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyltin acrylate is typically synthesized through the reaction of tributyltin chloride with acrylic acid. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

(C4H9)3SnCl+CH2=CHCOOH(C4H9)3SnOCOCH=CH2+HCl(C_4H_9)_3SnCl + CH_2=CHCOOH \rightarrow (C_4H_9)_3SnOCOCH=CH_2 + HCl (C4​H9​)3​SnCl+CH2​=CHCOOH→(C4​H9​)3​SnOCOCH=CH2​+HCl

Industrial Production Methods

On an industrial scale, tributyltin compounds are usually prepared by alkylation of tin tetrachloride with organo-magnesium or organo-aluminum compounds. Grignard reagents, such as butylmagnesium chloride, are commonly used for this purpose. The reaction is typically carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents.

Chemical Reactions Analysis

Types of Reactions

Tributyltin acrylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form tributyltin oxide.

    Reduction: It can be reduced to form tributyltin hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the acrylate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and thiols can react with this compound under mild conditions.

Major Products

    Oxidation: Tributyltin oxide.

    Reduction: Tributyltin hydride.

    Substitution: Various organotin derivatives depending on the nucleophile used.

Scientific Research Applications

Tributyltin acrylate has been extensively studied for its applications in various fields:

    Chemistry: Used as a reagent in organic synthesis and polymer chemistry.

    Biology: Studied for its effects on marine organisms and its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Widely used in antifouling paints to prevent biofouling on marine vessels.

Comparison with Similar Compounds

Similar Compounds

  • Tributyltin oxide
  • Tributyltin chloride
  • Tributyltin hydride

Uniqueness

Tributyltin acrylate is unique among tributyltin compounds due to its acrylate group, which imparts specific chemical reactivity and biological activity. Unlike tributyltin oxide and tributyltin chloride, this compound can undergo polymerization reactions, making it useful in the synthesis of polymeric materials. Its specific interactions with biological systems also make it a valuable compound for studying endocrine disruption and other toxicological effects.

Biological Activity

Tributyltin acrylate (TBA) is a member of the tributyltin (TBT) family, which has garnered attention for its biological activity, particularly in antifouling applications. This article outlines the biological effects, mechanisms of action, and relevant research findings regarding TBA, supported by data tables and case studies.

Overview of this compound

Tributyltin compounds are organotin compounds that have historically been used as biocides, particularly in antifouling paints for ships and boats. TBA specifically has been utilized due to its effectiveness against marine biofouling organisms. However, concerns regarding toxicity and environmental impact have led to increased scrutiny of these compounds.

Biological Activity

1. Mechanisms of Action

This compound exerts its biological effects primarily through its interaction with cellular membranes and mitochondrial function. The following points summarize its mechanisms:

  • Inhibition of Mitochondrial Respiration : TBT compounds inhibit oxidative phosphorylation, leading to altered mitochondrial structure and function .
  • Endocrine Disruption : TBT and its derivatives have been shown to exhibit endocrine-disrupting properties, affecting reproductive systems in various organisms .
  • Bioaccumulation Potential : TBA has a significant bioaccumulation potential in aquatic organisms, which raises concerns about long-term ecological impacts .

Toxicological Profile

2. Toxicity Studies

The toxicity of TBA has been assessed through various studies, with findings indicating significant adverse effects on both aquatic life and human health:

  • Aquatic Toxicity : TBA is highly toxic to a range of marine organisms. For instance, studies have reported lethal concentrations (LC50) for fish and invertebrates at low parts per billion levels .
  • Human Health Risks : Occupational exposure to TBA has been linked to skin lesions and other dermal irritations among workers handling TBT-based products .

Case Studies

3. Environmental Impact

Several case studies illustrate the environmental implications of TBA usage:

  • Marine Ecosystems : Following the ban on TBT paints in many regions, studies have shown a decrease in tributyltin concentrations in marine sediments and biota. For example, a study in Canada indicated a reduction in reproductive deformities among snails after restrictions were implemented .
  • Regulatory Actions : The European Union has classified TBT compounds as hazardous, leading to stringent regulations on their use in consumer products and industrial applications .

Data Summary

Parameter Value/Description
Chemical Structure C12H27O2Sn
Toxicity (LC50) Fish: 1.0 - 10 µg/L; Invertebrates: 0.1 - 1 µg/L
Bioaccumulation Factor High (varies by species)
Half-life in Aquatic Systems Up to several months depending on conditions

Research Findings

Recent research has focused on alternative antifouling agents that could replace tributyltin compounds while minimizing ecological risks. Studies have explored natural compounds derived from marine organisms as potential substitutes due to their lower toxicity profiles and biodegradability .

Properties

IUPAC Name

tributylstannyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H4O2.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;2H,1H2,(H,4,5);/q;;;;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSUXTNDMKYYZPR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)OC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

28653-36-3
Record name Stannane, tributyl[(1-oxo-2-propenyl)oxy]-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28653-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID9044796
Record name (Acryloyloxy)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13331-52-7
Record name Tributyltin acrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13331-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyltin acrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013331527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Acryloyloxy)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9044796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (acryloyloxy)tributylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.060
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIBUTYLTIN ACRYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NTF9X8069O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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